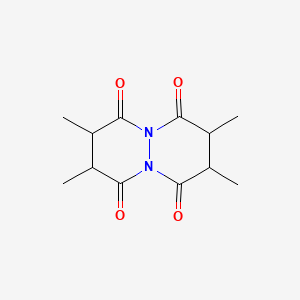
2,3,7,8-Tetramethyltetrahydropyridazino(1,2-a)pyridazine-1,4,6,9-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8-Tetramethyltetrahydropyridazino(1,2-a)pyridazine-1,4,6,9-tetrone is a complex heterocyclic compound It is characterized by its unique structure, which includes multiple nitrogen atoms and a fused ring system
Vorbereitungsmethoden
The synthesis of 2,3,7,8-Tetramethyltetrahydropyridazino(1,2-a)pyridazine-1,4,6,9-tetrone typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,3,7,8-Tetramethyltetrahydropyridazino(1,2-a)pyridazine-1,4,6,9-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential. Industrial applications might include its use in the development of new materials or as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 2,3,7,8-Tetramethyltetrahydropyridazino(1,2-a)pyridazine-1,4,6,9-tetrone involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,3,7,8-Tetramethyltetrahydropyridazino(1,2-a)pyridazine-1,4,6,9-tetrone can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific ring structure and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
5398-99-2 |
|---|---|
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2,3,7,8-tetramethyl-2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone |
InChI |
InChI=1S/C12H16N2O4/c1-5-6(2)10(16)14-12(18)8(4)7(3)11(17)13(14)9(5)15/h5-8H,1-4H3 |
InChI-Schlüssel |
YTTHTJXLGMDAOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)N2C(=O)C(C(C(=O)N2C1=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


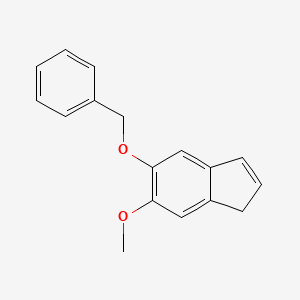
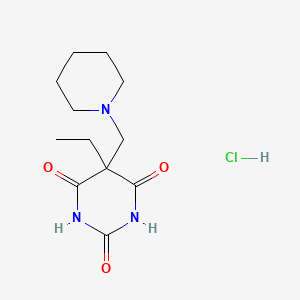
amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)

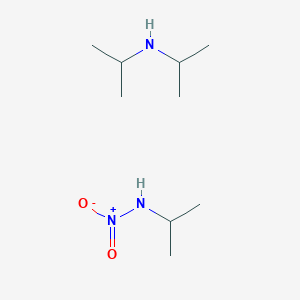
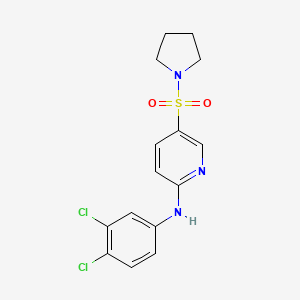
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)

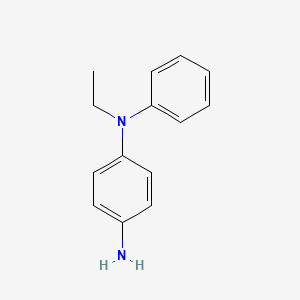

![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)

